3-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-(4-Methoxybenzyl)-5-{1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring fused with a piperidine ring, and it is substituted with methoxybenzyl and methoxyphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring is often introduced through a nucleophilic substitution reaction involving a suitable piperidine precursor.
Substitution with Methoxybenzyl and Methoxyphenyl Groups:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.
Major Products
Oxidation: Hydroxyl derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, 3-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The methoxybenzyl and methoxyphenyl groups may enhance the compound’s binding affinity and selectivity. The piperidine ring can interact with various biological pathways, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxybenzyl)-5-{1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-thione
- 4-(4-Methoxybenzyl)-5-{1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-amine
Uniqueness
Compared to similar compounds, 3-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of both methoxybenzyl and methoxyphenyl groups can enhance its solubility and bioavailability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-31-20-8-6-17(7-9-20)16-28-23(25-26-24(28)30)19-10-12-27(13-11-19)22(29)15-18-4-3-5-21(14-18)32-2/h3-9,14,19H,10-13,15-16H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNMVYFPHMCZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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